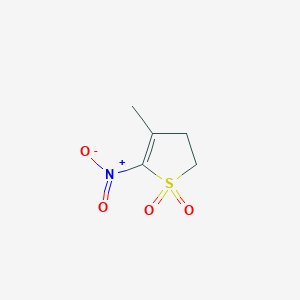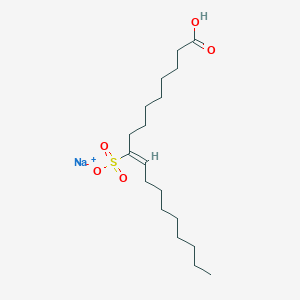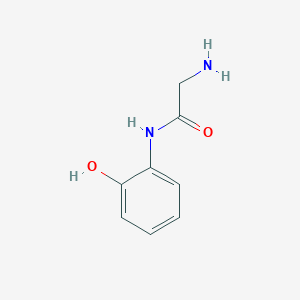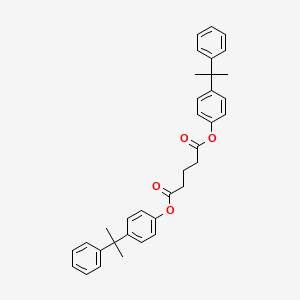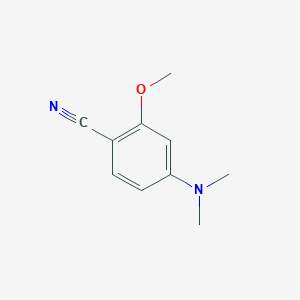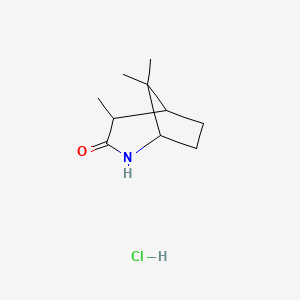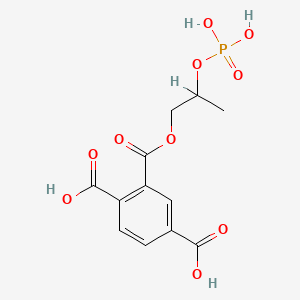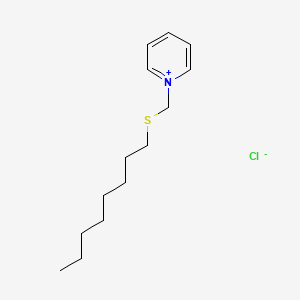![molecular formula C14H17N5O2 B14479487 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate CAS No. 65122-44-3](/img/structure/B14479487.png)
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is a chemical compound with the molecular formula C14H17N5O2. It is known for its unique structure, which includes both amine and azo functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting diazonium salt is then reacted with 1,3-benzenediamine to form the azo compound. The final step involves the acetylation of the amine groups to produce the monoacetate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The amine groups can also participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine: A simpler compound without the azo group.
4-[(4-Aminophenyl)azo]-1,3-benzenediamine: A similar compound with a different substitution pattern.
1,3-Benzenediamine, 4-methyl-: Another derivative with a methyl group instead of the azo group.
Uniqueness
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is unique due to the presence of both amine and azo functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
65122-44-3 |
|---|---|
Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
acetic acid;4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5.C2H4O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;1-2(3)4/h1-7H,13-15H2;1H3,(H,3,4) |
InChI Key |
AHQBRNKSJWJUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14479404.png)
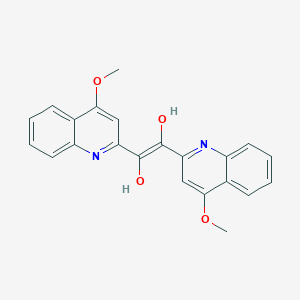
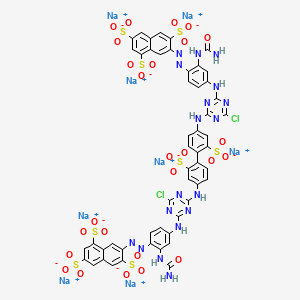
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
